molecular formula C7H12O3S B13077099 2-(3-Hydroxythietan-3-yl)butanoic acid

2-(3-Hydroxythietan-3-yl)butanoic acid

Cat. No.: B13077099
M. Wt: 176.24 g/mol
InChI Key: LDFBYOHBJCFZTQ-UHFFFAOYSA-N
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Description

2-(3-Hydroxythietan-3-yl)butanoic acid is an organic compound with the molecular formula C7H12O3S It is a derivative of butanoic acid, featuring a thietan ring substituted with a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxythietan-3-yl)butanoic acid typically involves the formation of the thietan ring followed by the introduction of the hydroxy group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the thietan ring. The hydroxy group can then be introduced through selective oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or immobilized enzymes to enhance the efficiency and selectivity of the reactions. For example, nitrilase immobilized on bioinspired silica has been used to convert nitriles to carboxylic acids under mild conditions, offering a sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxythietan-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the hydroxy group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of various substituted thietan derivatives.

Scientific Research Applications

2-(3-Hydroxythietan-3-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxythietan-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxythietan-3-yl)butanoic acid is unique due to the presence of the thietan ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

2-(3-hydroxythietan-3-yl)butanoic acid

InChI

InChI=1S/C7H12O3S/c1-2-5(6(8)9)7(10)3-11-4-7/h5,10H,2-4H2,1H3,(H,8,9)

InChI Key

LDFBYOHBJCFZTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)C1(CSC1)O

Origin of Product

United States

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